N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a combination of indole, triazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the introduction of the sulfonamide group. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The indole and triazole moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of indole, triazole, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H25N5O3S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C23H25N5O3S2/c1-4-27-21(14-28(33(3,30)31)17-10-6-5-7-11-17)25-26-23(27)32-15-20(29)22-16(2)24-19-13-9-8-12-18(19)22/h5-13,24H,4,14-15H2,1-3H3 |
InChI Key |
XTNWCOYUXVFOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(NC3=CC=CC=C32)C)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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